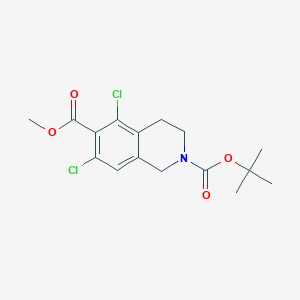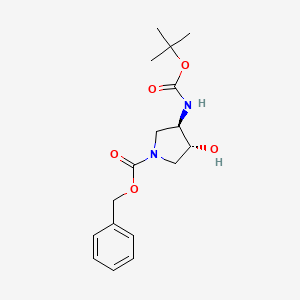
Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate, commonly referred to as TBOC, is a synthetic molecule with a wide range of applications in the scientific field. It is a derivative of pyrrolidine, an organic compound found in many natural products, and is used in the synthesis of various other compounds. TBOC has been found to have properties that make it an ideal candidate for a variety of applications, including the synthesis of drugs and other compounds, as well as in medical and biological research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Conformationally Restricted Analogs
The chemical compound has been utilized in the synthesis of conformationally restricted analogs, such as a precursor for pregabalin analogs. Galeazzi et al. (2003) described a method involving the alkylation of 4-benzyloxymethyl pyrrolidin-2-one, leading to the synthesis of a pregabalin analog with potential pharmaceutical applications (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003). This process demonstrates the compound's role in generating new therapeutic agents through structural modification.
Asymmetric Synthesis of Pyrrolidine Azasugars
Huang Pei-qiang (2011) reported the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, starting from a similar benzyl protected pyrrolidine derivative. This synthesis pathway highlights the compound's importance in creating complex sugar analogs with potential bioactivity (Huang Pei-qiang, 2011).
Enantioselective Synthesis for CCR2 Antagonists
Campbell et al. (2009) described the enantioselective synthesis of a benzyl protected pyrrolidine derivative as an essential intermediate for a series of potent CCR2 antagonists. The study showcases the compound's utility in developing targeted therapies for inflammatory conditions (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Development of Chiral Pyrrolidines
Orena et al. (2003) developed a stereoselective approach to synthesize 3,4-trans-disubstituted pyrrolidin-2-ones and pyrrolidines, leading to the synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid. This research illustrates the compound's role in producing chiral pyrrolidines, which are valuable scaffolds in medicinal chemistry (Orena, Galeazzi, Martelli, Mobbili, & Panagiotaki, 2003).
Synthesis of Polyhydroxylated Pyrrolidines
Izquierdo et al. (2007) utilized a similar compound in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols from D-fructose, highlighting its application in the synthesis of polyhydroxylated pyrrolidines with potential biological activity (Izquierdo, Plaza, & Yáñez, 2007).
Eigenschaften
IUPAC Name |
benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBVXJSFDXHTE-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


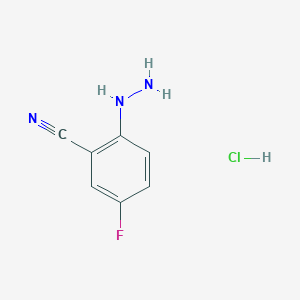
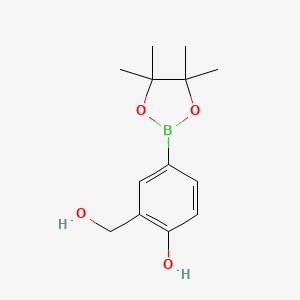
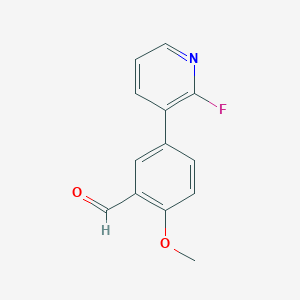
![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)

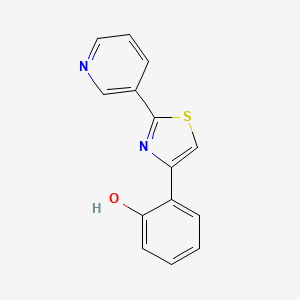
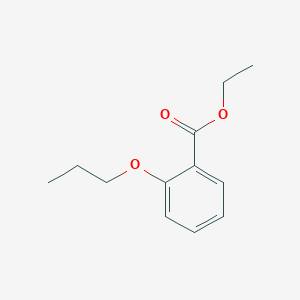

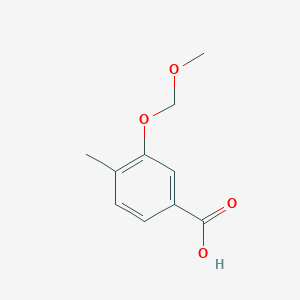
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
